![molecular formula C5H7N3 B1322590 Pyridazin-3-ylmethanamine CAS No. 93319-65-4](/img/structure/B1322590.png)
Pyridazin-3-ylmethanamine
Overview
Description
Pyridazin-3-ylmethanamine is an organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . It is a versatile compound that has been used in various scientific domains due to its potential applications.
Molecular Structure Analysis
The molecular structure of Pyridazin-3-ylmethanamine is represented by the linear formula C5H8ClN3 . The compound has a molecular weight of 182.05 .Chemical Reactions Analysis
While specific chemical reactions involving Pyridazin-3-ylmethanamine were not found in the search results, it’s important to note that the compound’s structure allows for various chemical reactions to occur .Scientific Research Applications
Antimicrobial Applications
Pyridazin-3-ylmethanamine: derivatives have been explored for their potential in combating microbial infections. The pyridazine ring, which is a core structure in these compounds, has shown a wide range of pharmacological activities, including antimicrobial properties . This makes it a valuable scaffold for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Antidepressant and Anxiolytic Effects
Research has indicated that compounds based on the pyridazine scaffold, such as Pyridazin-3-ylmethanamine , may exhibit antidepressant and anxiolytic activities . These properties are highly sought after in the development of new therapeutic agents for mental health disorders.
Anti-Hypertensive Properties
The pyridazine derivatives have been associated with anti-hypertensive effects, which could be harnessed in the treatment of high blood pressure . By modulating the cardiovascular system, these compounds could provide a novel approach to managing hypertension.
Anticancer Research
In the field of oncology, Pyridazin-3-ylmethanamine and its derivatives are being studied for their anticancer potential. Their ability to interfere with cancer cell proliferation and survival makes them promising candidates for new cancer therapies .
Antiplatelet and Cardiovascular Applications
The pyridazine ring is known to influence platelet aggregation , which is a key factor in cardiovascular diseases. As such, Pyridazin-3-ylmethanamine could be utilized in the development of antiplatelet agents, contributing to the prevention of thrombosis and other cardiovascular conditions .
Antiulcer and Gastroprotective Effects
There is evidence to suggest that pyridazine derivatives can have antiulcer effects, offering protection against gastric ulcers and possibly other gastrointestinal disorders . This application could lead to the development of new treatments that provide relief and healing for patients with these conditions.
Herbicidal and Agrochemical Uses
Pyridazin-3-ylmethanamine: has also found applications in the agricultural sector, particularly as a component of herbicides . Its efficacy in controlling unwanted vegetation makes it a valuable tool for crop management and protection .
Analgesic and Anti-Inflammatory Properties
Lastly, the analgesic (pain-relieving) and anti-inflammatory properties of pyridazine derivatives are of significant interest. These compounds could be developed into medications that alleviate pain and reduce inflammation in various medical conditions .
Safety and Hazards
properties
IUPAC Name |
pyridazin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGZEVUJXKIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627216 | |
Record name | 1-(Pyridazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazin-3-ylmethanamine | |
CAS RN |
93319-65-4 | |
Record name | 1-(Pyridazin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridazin-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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